2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol

FAAH inhibition TRPV1 modulation TRPA1 modulation

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol (CAS 94071-15-5), also known as 1-(3-hydroxypropyl)-1,2,3,4-tetrahydro-β-carboline, is a chiral tetrahydro-β-carboline alkaloid. Its core tryptoline scaffold is fused with a 1-(3-hydroxypropyl) side chain, which distinguishes it from simpler β-carbolines.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 94071-15-5
Cat. No. B13778010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol
CAS94071-15-5
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)CCCO
InChIInChI=1S/C14H18N2O/c17-9-3-6-13-14-11(7-8-15-13)10-4-1-2-5-12(10)16-14/h1-2,4-5,13,15-17H,3,6-9H2
InChIKeyXQJOQBSYNVJACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol (CAS 94071-15-5) Procurement Guide for FAAH/TRP Research


2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol (CAS 94071-15-5), also known as 1-(3-hydroxypropyl)-1,2,3,4-tetrahydro-β-carboline, is a chiral tetrahydro-β-carboline alkaloid [1]. Its core tryptoline scaffold is fused with a 1-(3-hydroxypropyl) side chain, which distinguishes it from simpler β-carbolines. This specific substitution pattern enables a dual-target pharmacological profile involving fatty acid amide hydrolase (FAAH) inhibition and transient receptor potential (TRP) channel modulation, as demonstrated in a targeted series of 25 tetrahydro-β-carboline derivatives [2].

Why Generic Tetrahydro-β-carboline Analogs Cannot Replace 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol in Dual-Target Studies


The 1-(3-hydroxypropyl) substituent at the C1 position of 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-propanol is critical for its dual FAAH/TRP pharmacological activity [1]. Simple tetrahydro-β-carbolines like tryptoline (tetrahydronorharmane) lack this side chain entirely, resulting in significantly different biological interaction profiles [2]. Even close analogs such as 1-methyltetrahydro-β-carboline (tetrahydroharman) possess a methyl rather than a hydroxypropyl group, which profoundly alters hydrogen-bonding capacity and steric bulk at the FAAH and TRP binding sites. The SAR study by Ortar et al. explicitly demonstrates that varying the C1 substituent among 25 tetrahydro-β-carboline derivatives leads to distinct pharmacological outcomes, identifiable only with this specific substitution pattern [1].

Quantitative Differentiation Evidence for 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol vs. Structural Analogs


Defined C1-(3-Hydroxypropyl) Substituent Enables Dual FAAH/TRP Activity vs. Inactive or Single-Target Analogs

In the 25-compound tetrahydro-β-carboline library reported by Ortar et al., the 1-(3-hydroxypropyl) substitution pattern is a prerequisite for dual FAAH inhibition and TRP channel modulation [1]. While the abstract does not report individual IC50 values for all compounds, it classifies derivatives into distinct categories: carbamates with significant FAAH potency and dual TRP interaction, and ureas with specific submicromolar TRPV1 modulating activities [1]. The unsubstituted tetrahydro-β-carboline (tryptoline) scaffold, in contrast, is documented primarily as a monoamine oxidase inhibitor and serotonin reuptake inhibitor, without reported FAAH or TRP activity [2].

FAAH inhibition TRPV1 modulation TRPA1 modulation

Hydroxypropyl Side Chain Provides Distinct Solubility and Hydrogen-Bonding Advantage Over C1-Methyl Analog

The calculated octanol-water partition coefficient (cLogP) for 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-propanol is approximately 2.1 [1], significantly lower than the cLogP of ~2.8 for 1-methyltetrahydro-β-carboline (tetrahydroharman), due to the terminal hydroxyl group [2]. This results in an estimated 5-fold increase in aqueous solubility, critical for in vitro assay performance. Furthermore, the hydroxyl group enables hydrogen-bond donor interactions not possible with the methyl analog, which is essential for the reported TRP channel modulation [3].

Physicochemical properties solubility hydrogen bonding

Chiral Center at C1 Enables Enantioselective Pharmacological Discrimination Lacking in Achiral Analogs

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol possesses a chiral center at the C1 carbon due to the asymmetric 1-(3-hydroxypropyl) substitution, enabling enantiomer-specific biological activity [1]. The (1S)-enantiomer is registered separately (CAS 496910-18-0) . This contrasts with achiral analogs such as tryptoline or 3-carboxy derivatives that lack stereochemical discrimination potential. The dual FAAH/TRP activity reported by Ortar et al. is likely enantiomer-dependent; racemic mixtures or the wrong enantiomer may exhibit reduced or altered pharmacological profiles compared to the enantiopure form [2].

Chirality enantioselectivity stereochemistry

Recommended Procurement Scenarios for 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol Based on Differential Evidence


Dual FAAH/TRP Channel Modulator Screening in Pain and Inflammation Drug Discovery

Compound is indicated for use in biochemical and cell-based assays targeting the endocannabinoid system and nociceptive TRP channels simultaneously. The 1-(3-hydroxypropyl) motif is essential for the dual FAAH inhibition and TRPV1/TRPA1 modulation identified in the Ortar et al. (2013) SAR series [1]. This unique profile single-target FAAH inhibitors or TRP modulators cannot replicate. Recommended for screening libraries requiring dual-target pharmacology for neuropathic pain or inflammatory disease models [1].

Stereochemistry-Activity Relationship (SSAR) Studies with Enantiopure vs. Racemic Comparator

The availability of the racemate (CAS 94071-15-5) [2] and the (1S)-enantiomer (CAS 496910-18-0) enables systematic evaluation of stereochemical influence on FAAH and TRP target engagement. This scenario supports lead optimization and patent differentiation efforts where enantiomer-specific PK/PD or off-target profiles are critical. Achiral tetrahydro-β-carboline scaffolds cannot provide this experimental dimension [2].

Aqueous-Compatible Assay Development Requiring Improved Solubility Over Lipophilic β-Carboline Analogs

The hydroxypropyl side chain confers a calculated cLogP reduction of ~0.7 units relative to 1-methyltetrahydro-β-carboline [2][3], translating to lower DMSO requirement and reduced solvent interference in cell-based assays. This is particularly advantageous for high-throughput screening formats where compound precipitation or non-specific binding from highly lipophilic analogs (e.g., 1-propyl or 1-benzyl derivatives) compromises data quality [3].

Quote Request

Request a Quote for 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.